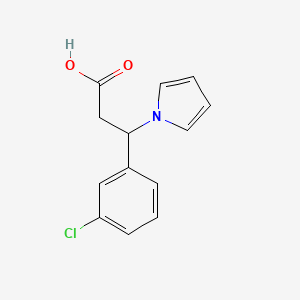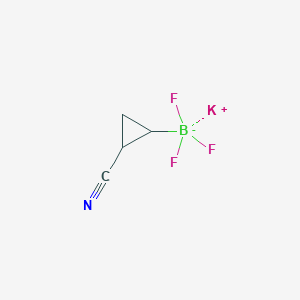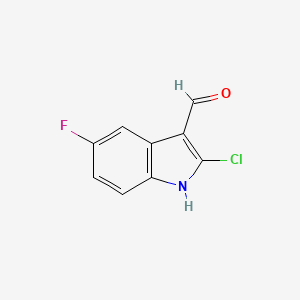
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, also known as 3CPP, is an organic compound that has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. 3CPP is a chiral compound, which means it has two enantiomers (mirror images of each other) that can be separated and used as different products. The two enantiomers of 3CPP are (R)-3CPP and (S)-3CPP. 3CPP has been studied for its ability to act as a chiral auxiliaries, which can be used to synthesize other chiral compounds. It has also been studied for its potential applications in materials science and biochemistry.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is not well understood. However, it is known that this compound can interact with certain enzymes, such as chymotrypsin and trypsin. It is believed that this compound binds to the active site of these enzymes, which can then alter the activity of the enzyme and affect the metabolism of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound can interact with certain enzymes, such as chymotrypsin and trypsin, which can affect the metabolism of the substrate. It is also known that this compound can act as a corrosion inhibitor and as a flame retardant.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments include its availability, low cost, and ease of synthesis. This compound is a commercially available compound, and it can be easily synthesized in the lab using a variety of methods. Additionally, this compound is relatively inexpensive and can be purchased from chemical suppliers. The main limitation of using this compound in lab experiments is that it is a chiral compound, which means that the two enantiomers must be separated before use.
Zukünftige Richtungen
The potential applications of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid are still being explored. Future research could focus on the mechanism of action of this compound and how it interacts with enzymes. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in materials science and pharmaceuticals. Finally, further research could be conducted on the synthesis of this compound and the separation of its two enantiomers.
Synthesemethoden
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be synthesized through a variety of methods, including condensation reactions, oxidation reactions, and aldol reactions. The most common method for synthesizing this compound is a condensation reaction between 3-chlorophenol and 1-pyrrolidinecarboxylic acid. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in an aqueous medium at a temperature of 80-100°C. The reaction yields a mixture of the two enantiomers of this compound, (R)-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and (S)-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, which can be separated and used as different products.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, this compound can be used as a chiral auxiliaries to synthesize other chiral compounds. In materials science, this compound has been studied for its potential use as a corrosion inhibitor and as a flame retardant. In biochemistry, this compound has been studied for its ability to interact with enzymes, which could have implications for drug design and development.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-11-5-3-4-10(8-11)12(9-13(16)17)15-6-1-2-7-15/h1-8,12H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPORQUVYWUVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxa-9-azaspiro[3.5]nonane](/img/structure/B2911477.png)

![5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2911480.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2911488.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol](/img/structure/B2911490.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)

